N(4), O(2')-Dimethylcytidine
Overview
Description
Synthesis Analysis
N(4), O(2')-Dimethylcytidine has been successfully prepared from Escherichia coli rRNA in sufficient quantity, allowing for detailed structural analysis. The synthesis involves isolating the compound from bacterial rRNA, utilizing degradative and spectrophotometric procedures to characterize its base as N4-methylcytosine and its sugar as O2′-methylribose, which possesses a furanosyl ring structure in the β-configuration (Nichols & Lane, 1968).
Scientific Research Applications
Characterization in Escherichia coli RNA : N(4), O(2')-Dimethylcytidine has been identified as a rare nucleoside constituent of Escherichia coli 16-S ribosomal RNA (rRNA), present in about one residue per polynucleotide chain. This compound has been structurally analyzed, showing the presence of N4-methylcytosine and O2′-methylribose, suggesting its significance in bacterial rRNA (Nichols & Lane, 1968).
RNA Acetylation in Eukaryotic mRNA and Archaea : N(4), O(2')-Dimethylcytidine has been studied in the context of N4-acetylcytidine (ac4C), a modification present in eukaryotic mRNA and archaeal RNA. This research explores the distribution, dynamics, and functions of cytidine acetylation, revealing its widespread presence and temperature-dependent acetylation in hyperthermophilic archaea, which may have a thermoadaptive role (Sas-Chen et al., 2020).
Biological Functions and Clinical Relevance : The role of N4-acetylcytidine (ac4C) in gene expression regulation and its association with various human diseases, particularly cancer, has been examined. The modification is found in tRNA and rRNA, and recent studies have identified extensive ac4C modifications in human and yeast mRNAs, indicating its importance in translation efficiency and mRNA stability (Jin et al., 2020).
Properties in miRNA Mimics : N(4), O(2')-Dimethylcytidine has been investigated in the context of micro RNA (miRNA) mimics. The incorporation of N(4),N(4)-dimethylcytidine into RNAs has been studied, revealing its effects on hybridization affinity and miRNA-mediated silencing. This research provides insights into the use of modified nucleotides as negative controls in miRNA experiments (Guennewig et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGRQLXOMSOMV-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156571 | |
Record name | N(4), O(2')-Dimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(4), O(2')-Dimethylcytidine | |
CAS RN |
13048-95-8 | |
Record name | N(4), O(2')-Dimethylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4), O(2')-Dimethylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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